6-(3-Fluoro-4-hydroxyphenyl)-2-formylphenol
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Overview
Description
6-(3-Fluoro-4-hydroxyphenyl)-2-formylphenol is an organic compound characterized by the presence of a fluorine atom and hydroxyl groups on a phenyl ring, along with a formyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the selective fluorination of a disubstituted aromatic compound in an acid medium with fluorine gas . The reaction conditions often include a dielectric constant of at least 20 and a pH of less than 3 to ensure selective fluorination.
Industrial Production Methods
Industrial production of this compound may involve large-scale fluorination processes using fluorine gas diluted with an inert gas, such as nitrogen, to moderate the oxidizing effect of fluorine and achieve high yields . The process is designed to minimize decomposition and maximize the yield of the desired product.
Chemical Reactions Analysis
Types of Reactions
6-(3-Fluoro-4-hydroxyphenyl)-2-formylphenol undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The formyl group can be reduced to an alcohol.
Substitution: The fluorine atom can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Alcohols and other reduced derivatives.
Substitution: Various substituted phenols depending on the nucleophile used.
Scientific Research Applications
6-(3-Fluoro-4-hydroxyphenyl)-2-formylphenol has several scientific research applications:
Mechanism of Action
The mechanism of action of 6-(3-Fluoro-4-hydroxyphenyl)-2-formylphenol involves its interaction with specific molecular targets and pathways. For example, it may act as an agonist or antagonist of certain receptors, influencing cellular signaling pathways . The presence of fluorine and hydroxyl groups can enhance its binding affinity and specificity for these targets.
Comparison with Similar Compounds
Similar Compounds
- 3-Fluoro-4-hydroxyphenylacetic acid
- (3-Fluoro-4-hydroxyphenyl)boronic acid
- 6-(3-Fluoro-4-hydroxyphenyl)-2-hydroxypyridine
Uniqueness
6-(3-Fluoro-4-hydroxyphenyl)-2-formylphenol is unique due to the combination of its fluorine, hydroxyl, and formyl groups, which confer distinct chemical reactivity and biological activity. This combination allows for specific interactions with molecular targets that are not possible with other similar compounds.
Properties
IUPAC Name |
3-(3-fluoro-4-hydroxyphenyl)-2-hydroxybenzaldehyde |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9FO3/c14-11-6-8(4-5-12(11)16)10-3-1-2-9(7-15)13(10)17/h1-7,16-17H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MWFWYCAVXOHYJX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)C2=CC(=C(C=C2)O)F)O)C=O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9FO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30685102 |
Source
|
Record name | 3'-Fluoro-2,4'-dihydroxy[1,1'-biphenyl]-3-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30685102 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
232.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1261994-48-2 |
Source
|
Record name | 3'-Fluoro-2,4'-dihydroxy[1,1'-biphenyl]-3-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30685102 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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